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Introduction
Fura Red is a versatile and widely used fluorescent indicator for the ratiometric measurement

of intracellular calcium ([Ca²⁺]i) concentrations. As a visible light-excitable analog of the popular

UV-excitable dye Fura-2, Fura Red offers several advantages, including reduced phototoxicity

and minimized background autofluorescence, making it an ideal tool for studying Ca²⁺ signaling

in a variety of cell types.[1][2] This document provides detailed application notes and protocols

for the use of Fura Red in monitoring intracellular calcium dynamics, with a focus on

applications in academic research and drug development.

Fura Red's unique spectral properties allow for ratiometric imaging, a technique that minimizes

issues such as uneven dye loading, cell thickness variations, and photobleaching.[3] Upon

binding to Ca²⁺, Fura Red exhibits a characteristic shift in its fluorescence excitation spectrum.

Typically, when excited at approximately 488 nm, its fluorescence emission decreases as Ca²⁺

concentration rises.[4][5] Conversely, excitation at a shorter wavelength, around 405-435 nm,

results in an increase in fluorescence emission with increasing Ca²⁺ levels.[3][6] The ratio of

the fluorescence intensities at two different excitation wavelengths provides a quantitative

measure of the intracellular calcium concentration.

Key Features and Applications
Advantages of Fura Red:
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Visible Light Excitation: Reduces phototoxicity and cell damage compared to UV-excitable

dyes like Fura-2, enabling longer-term imaging studies.[1]

Ratiometric Measurement: Provides more accurate and reproducible quantification of [Ca²⁺]i

by correcting for experimental variables.[3]

Long-Wavelength Emission: Minimizes interference from cellular autofluorescence, leading

to an improved signal-to-noise ratio.[4]

Multiplexing Capability: Its red emission spectrum allows for simultaneous use with green

fluorescent probes, such as GFP-tagged proteins, for multi-parameter analysis.[4]

Applications in Research and Drug Development:

G-Protein Coupled Receptor (GPCR) Signaling: Characterizing the activation of Gq-coupled

GPCRs that lead to inositol trisphosphate (IP₃)-mediated Ca²⁺ release from intracellular

stores.[7][8]

Calcium Channel Modulation: Screening and characterizing compounds that modulate the

activity of voltage-gated calcium channels (VGCCs) and store-operated calcium entry

(SOCE) channels.[9]

High-Throughput Screening (HTS): Fura Red is well-suited for HTS campaigns to identify

novel agonists or antagonists of ion channels and GPCRs in a microplate format.[10]

Toxicology and Safety Pharmacology: Assessing the potential of drug candidates to disrupt

intracellular calcium homeostasis.

Quantitative Data Summary
The following tables summarize the key quantitative properties of Fura Red and provide a

comparison with other common calcium indicators.

Table 1: Spectral and Chemical Properties of Fura Red
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Property Value Reference(s)

Excitation Maximum (Ca²⁺-

bound)
~435 nm [1][6]

Excitation Maximum (Ca²⁺-

free)
~470-488 nm [11]

Emission Maximum ~639-660 nm [4][6]

Dissociation Constant (Kd) for

Ca²⁺

140 nM - 1.6 µM (in vitro vs.

intracellular)
[12][13]

Molecular Weight (AM ester) ~1089 g/mol [14]

Solvent for Stock Solution Anhydrous DMSO [11]

Note: The Kd of Fura Red for Ca²⁺ can be significantly influenced by the intracellular

environment, including protein binding and viscosity. It is recommended to perform an in situ

calibration for the most accurate quantitative measurements.[13]

Table 2: Comparison of Common Ratiometric Calcium Indicators
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Indicator
Excitation
Wavelength
s (nm)

Emission
Wavelength
(nm)

Kd for Ca²⁺
(approx.)

Key
Advantages

Key
Disadvanta
ges

Fura Red ~435 / ~488 ~650
140 nM - 1.6

µM

Visible light

excitation,

reduced

phototoxicity,

good for

multiplexing.

Lower signal-

to-noise ratio

compared to

some newer

dyes.

Fura-2 ~340 / ~380 ~510 ~145 nM

High affinity,

well-

established,

bright signal.

UV excitation

is phototoxic

and can

cause

autofluoresce

nce.[15]

Indo-1 ~350

~405 / ~485

(ratiometric

emission)

~230 nM

Ratiometric

by emission,

suitable for

flow

cytometry.

UV excitation,

can be

photounstabl

e.[16]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving

intracellular calcium and the general experimental workflow for using Fura Red.
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Caption: G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium

release.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b116846?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endoplasmic Reticulum

Plasma Membrane

Cytosol

ER Ca²⁺ Store Depletion

STIM1

Sensed by

Orai1 Channel

Translocates and activates

Ca²⁺ Influx

Mediates

Click to download full resolution via product page

Caption: Store-Operated Calcium Entry (SOCE) pathway.
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Caption: General experimental workflow for measuring intracellular calcium with Fura Red.
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Experimental Protocols
I. Reagent Preparation
1. Fura Red-AM Stock Solution (2-5 mM):

Prepare a stock solution of Fura Red-AM in high-quality, anhydrous dimethyl sulfoxide

(DMSO).[11]

For example, to make a 2 mM stock solution, dissolve 1 mg of Fura Red-AM (MW ~1089

g/mol ) in approximately 459 µL of DMSO.

Aliquot the stock solution into single-use vials and store at -20°C, protected from light and

moisture. Avoid repeated freeze-thaw cycles.[17]

2. Pluronic™ F-127 Stock Solution (10-20% w/v):

Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the lipophilic AM ester

in aqueous media.[18]

To prepare a 20% stock solution, dissolve 2 g of Pluronic™ F-127 in 10 mL of DMSO. Gentle

heating (e.g., 40°C) may be required.[18]

Store at room temperature.

3. Probenecid Stock Solution (250 mM):

Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-

esterified dye from the cells.[17]

To prepare a 250 mM stock solution, dissolve probenecid in 1 M NaOH and then dilute with a

suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final volume.

4. Assay Buffer:

A common assay buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM

HEPES, pH 7.4.
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For many experiments, it is crucial to control the extracellular calcium concentration. Prepare

both Ca²⁺-containing and Ca²⁺-free (with EGTA) versions of the assay buffer.

II. Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type and

experimental conditions.

Cell Plating: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates

for microplate reader assays, or on coverslips for microscopy) to achieve a confluent

monolayer on the day of the experiment.

Prepare Loading Solution:

For a final loading concentration of 5 µM Fura Red-AM, dilute the DMSO stock solution

into the assay buffer.

To aid in dye solubilization, first mix the Fura Red-AM stock with an equal volume of 20%

Pluronic™ F-127 solution before diluting in the buffer. The final concentration of Pluronic™

F-127 should be around 0.02-0.04%.[11]

If dye leakage is a concern, add probenecid to the loading solution for a final concentration

of 1-2.5 mM.

Dye Loading:

Remove the cell culture medium and wash the cells once with the assay buffer.

Add the Fura Red-AM loading solution to the cells.

Incubate for 30-60 minutes at 37°C. Incubation time and temperature may need to be

optimized.[11]

Washing:

Remove the loading solution and wash the cells twice with the assay buffer to remove any

extracellular dye.
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If probenecid was used during loading, it is recommended to include it in the wash and

final assay buffer as well.

De-esterification:

Incubate the cells in the assay buffer for an additional 30 minutes at room temperature to

allow for complete de-esterification of the AM ester by intracellular esterases.[6]

Ready for Measurement: The cells are now loaded with the active, Ca²⁺-sensitive form of

Fura Red and are ready for fluorescence measurements.

III. Measurement Protocols
A. Fluorescence Microscopy:

Instrument Setup:

Use a fluorescence microscope equipped with appropriate filter sets for Fura Red.

Excitation filters: ~435 nm and ~488 nm.

Dichroic mirror: with a cutoff around 500 nm.

Emission filter: long-pass filter above 600 nm (e.g., 630 nm long-pass).

Image Acquisition:

Acquire a baseline fluorescence ratio by capturing images at both excitation wavelengths

before adding the stimulus.

Add the experimental stimulus (e.g., agonist, ionophore, or depolarizing agent).

Acquire a time-lapse series of image pairs at both excitation wavelengths to monitor the

change in the fluorescence ratio over time.

Data Analysis:

Define regions of interest (ROIs) over individual cells.
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For each time point, calculate the ratio of the background-corrected fluorescence intensity

from the two excitation wavelengths (e.g., F₄₃₅ / F₄₈₈).

Convert the fluorescence ratio to [Ca²⁺]i using the Grynkiewicz equation (see below).

B. Flow Cytometry:

Instrument Setup:

Use a flow cytometer with lasers capable of exciting Fura Red at two different

wavelengths (e.g., a violet laser at ~405 nm and a blue or green laser at ~488-532 nm).[5]

[19]

Set up emission detectors with appropriate bandpass filters to collect the red fluorescence

(e.g., 660/20 BP).[5]

Data Acquisition:

Acquire baseline fluorescence data for a short period.

Add the stimulus and continue to acquire data to measure the change in fluorescence over

time.

Data Analysis:

Calculate the ratio of the fluorescence intensities from the two excitation channels over

time.[5]

C. Microplate Reader:

Instrument Setup:

Use a fluorescence microplate reader with dual excitation capabilities.

Set the excitation wavelengths (e.g., 435 nm and 470 nm) and the emission wavelength

(e.g., 630 nm or 650 nm).[11]

Use appropriate cutoff filters to minimize bleed-through.[11]
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Measurement:

Measure the baseline fluorescence ratio in each well.

Use an automated injector to add the stimulus to the wells.

Immediately begin kinetic reading of the fluorescence at both excitation wavelengths.

Data Analysis:

Calculate the ratio of the fluorescence intensities for each well over time.

The data can be used to generate dose-response curves for compound screening.

IV. Data Analysis: Calculating Intracellular Calcium
Concentration
The intracellular free calcium concentration can be calculated from the fluorescence ratio using

the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax,λ2 / Fmin,λ2)

Where:

[Ca²⁺]i: Intracellular free calcium concentration.

Kd: The dissociation constant of Fura Red for Ca²⁺. This should be determined

experimentally under conditions that mimic the intracellular environment.

R: The measured fluorescence ratio (Intensity at λ₁ / Intensity at λ₂).

Rmin: The fluorescence ratio in the absence of Ca²⁺ (determined using a Ca²⁺-free buffer

with a chelator like EGTA).

Rmax: The fluorescence ratio at saturating Ca²⁺ concentrations (determined using a high

Ca²⁺ buffer and a calcium ionophore like ionomycin).
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Fmax,λ2 / Fmin,λ2: The ratio of fluorescence intensities at the second excitation wavelength

(the Ca²⁺-insensitive wavelength) for Ca²⁺-free (Fmin) and Ca²⁺-saturated (Fmax)

conditions.

In Vitro Calibration:

An in vitro calibration is necessary to determine the values of Rmin, Rmax, and the

fluorescence ratio at the second wavelength. This is typically done by measuring the

fluorescence of the free acid form of Fura Red in a series of calibration buffers with known

Ca²⁺ concentrations.

Conclusion
Fura Red is a powerful tool for investigating intracellular calcium signaling in a wide range of

biological systems. Its visible light excitability and ratiometric properties make it a valuable

alternative to traditional UV-excitable dyes. By following the detailed protocols and

understanding the principles of data analysis outlined in these application notes, researchers

and drug development professionals can effectively utilize Fura Red to gain critical insights into

the complex roles of calcium in cellular function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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